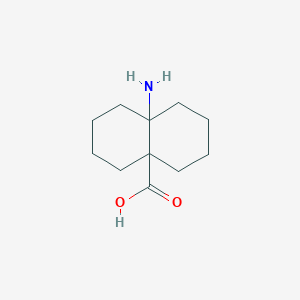

8A-aminodecahydronaphthalene-4a-carboxylic acid

Beschreibung

8A-Aminodecahydronaphthalene-4a-carboxylic acid is a bicyclic compound featuring a decahydronaphthalene (decalin) backbone substituted with an amino (-NH₂) group at the 8A position and a carboxylic acid (-COOH) group at the 4a position. This structure confers unique stereochemical and electronic properties, making it a candidate for pharmaceutical and synthetic applications.

Eigenschaften

Molekularformel |

C11H19NO2 |

|---|---|

Molekulargewicht |

197.27 g/mol |

IUPAC-Name |

8a-amino-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-carboxylic acid |

InChI |

InChI=1S/C11H19NO2/c12-11-7-3-1-5-10(11,9(13)14)6-2-4-8-11/h1-8,12H2,(H,13,14) |

InChI-Schlüssel |

VDXSNQYDIKMFJS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2(CCCCC2(C1)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8A-aminodecahydronaphthalene-4a-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize efficiency and scalability. The use of robust catalysts and automated systems helps in maintaining consistent quality and reducing production costs .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8A-Aminodecahydronaphthalin-4a-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Aminogruppe in eine Nitrogruppe oder andere oxidierte Formen umwandeln.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol oder Aldehyd reduziert werden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und Amide oder andere Derivate bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Säurechloride und Anhydride werden zur Amidbildung verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Nitroderivate, Alkohole, Aldehyde und Amide, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Drug Development

8A-Aminodecahydronaphthalene-4a-carboxylic acid has been studied for its potential as a pharmacophore in drug design. Its structural features allow for modifications that can enhance biological activity. For example, derivatives of this compound have shown promise in targeting specific cancer cell lines, demonstrating anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : Research has indicated that certain derivatives exhibit significant inhibitory effects on MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

Catalysis

The compound serves as a chiral building block in asymmetric synthesis, particularly in the development of novel catalysts for C–H activation reactions. Its ability to facilitate enantioselective transformations makes it valuable in synthesizing complex organic molecules.

- Case Study : A study demonstrated that using this compound as a ligand in cobalt-catalyzed reactions resulted in high enantioselectivity (up to 94%) for alkylation processes . This highlights its utility in creating chiral compounds essential for pharmaceuticals.

Material Science

In material science, this compound can be employed to modify polymers and create functional materials with specific properties. Its carboxylic acid group allows for the introduction of further functionalization through various chemical reactions, enhancing the material's performance characteristics.

- Case Study : Recent advancements have shown that phototriggered reactions involving carboxylic acids can lead to the synthesis of functionalized polymers with tailored properties for applications in coatings and adhesives .

Comparative Analysis of Applications

Wirkmechanismus

The mechanism by which 8A-aminodecahydronaphthalene-4a-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share a decahydronaphthalene or naphthalene core with carboxylic acid derivatives but differ in substituents, stereochemistry, and functional groups. These differences critically impact their physicochemical properties and applications.

*Estimated molecular weight based on similar decahydronaphthalene derivatives.

Detailed Analysis of Functional Group Impact

Amino vs. Hydroxyl/Formyloxy Groups The amino group in the target compound enhances basicity and nucleophilicity compared to hydroxyl or formyloxy groups in analogs . This may improve binding to biological targets (e.g., receptors or enzymes). Hydroxyl groups in compounds like increase hydrogen-bonding capacity but lack the protonation versatility of amines.

Carboxylic Acid vs. Ester Derivatives

- The free carboxylic acid in the target compound and enables salt formation and pH-dependent solubility, whereas esterified derivatives (e.g., ) exhibit lower water solubility and metabolic stability .

Stereochemistry (e.g., 4aR,10aS in ) may influence chiral recognition in biological systems, though data for the target compound’s stereoisomerism is unavailable.

Halogenation Effects The chlorine atom in increases molecular weight and electron-withdrawing effects, altering electronic distribution compared to the electron-donating amino group in the target compound .

Biologische Aktivität

8A-Aminodecahydronaphthalene-4a-carboxylic acid is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound features a decahydronaphthalene backbone with an amino group and a carboxylic acid functional group. The presence of these functional groups is crucial for its biological activity, as they can interact with various biological targets.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anti-inflammatory properties : Compounds containing carboxylic acids are frequently studied for their anti-inflammatory effects.

- Neuroprotective effects : Some derivatives have shown potential in protecting neuronal cells from damage.

- Antimicrobial activity : The carboxylic acid group can enhance the interaction with microbial membranes, suggesting potential antimicrobial properties.

Synthesis and Modification

Recent studies have highlighted novel methods for synthesizing and modifying carboxylic acids, which are relevant to this compound:

- Boronic Acid Catalysis : A method developed by researchers at the University of Tokyo allows for selective transformations of carboxylic acids using boron catalysts. This technique could potentially modify this compound to enhance its biological activity without the need for protective groups during synthesis .

- Phototriggered Reactions : Kanazawa University has reported light-induced modifications of carboxylic acids that can facilitate biochemical studies and protein labeling. This method may be applied to modify the target compound for improved interaction with biological systems .

Case Study 1: Anti-inflammatory Activity

A study examining derivatives of this compound demonstrated significant inhibition of inflammatory markers in vitro. The results indicated that the compound could modulate pathways involved in inflammation, making it a candidate for further development as an anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

Research conducted on similar compounds showed neuroprotective effects against oxidative stress in neuronal cell lines. The amino group in this compound may contribute to its ability to scavenge free radicals, thus protecting neuronal integrity.

Table 1: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.